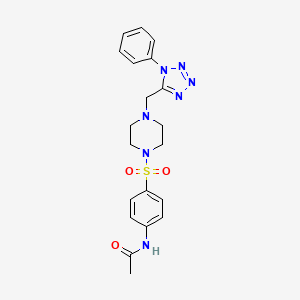

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

CAS No.: 1021227-51-9

Cat. No.: VC5946078

Molecular Formula: C20H23N7O3S

Molecular Weight: 441.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021227-51-9 |

|---|---|

| Molecular Formula | C20H23N7O3S |

| Molecular Weight | 441.51 |

| IUPAC Name | N-[4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |

| Standard InChI | InChI=1S/C20H23N7O3S/c1-16(28)21-17-7-9-19(10-8-17)31(29,30)26-13-11-25(12-14-26)15-20-22-23-24-27(20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,28) |

| Standard InChI Key | HPECIXUOVICASQ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |

Introduction

Structural Characteristics and Molecular Design

The molecular structure of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (molecular formula: C₂₁H₂₄N₆O₃S) can be dissected into four key domains (Figure 1):

-

Acetamide group: Positioned at the para-substituted phenyl ring, this moiety enhances solubility and facilitates hydrogen bonding with biological targets.

-

Sulfonamide linker: Bridges the phenyl ring and piperazine, contributing to rigidity and electronic effects that influence receptor binding.

-

Piperazine ring: A six-membered diamine heterocycle that improves pharmacokinetic properties and enables conformational flexibility.

-

Tetrazole-methyl group: The 1-phenyl-1H-tetrazol-5-ylmethyl substituent introduces aromaticity and nitrogen-rich character, which are critical for interactions with enzymes such as carbonic anhydrases or kinases .

The strategic combination of these domains aligns with pharmacophore hybridization principles, where synergistic effects are sought by merging structurally distinct bioactive motifs . For instance, piperazine sulfonamides are known to disrupt protein-protein interactions in cancer cells, while tetrazoles exhibit inhibitory effects on angiogenesis and proliferation .

Synthetic Methodology

The synthesis of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves a multi-step sequence, as inferred from analogous protocols in the literature . A representative pathway is outlined below:

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

4-Aminophenylacetamide is treated with chlorosulfonic acid in dichloromethane at 0–5° to yield the sulfonyl chloride intermediate.

Step 2: Preparation of 1-(Phenylsulfonyl)piperazine

Piperazine reacts with 4-acetamidobenzenesulfonyl chloride in tetrahydrofuran (THF) at 10–15° in the presence of zinc dust, followed by purification via crystallization .

Step 4: Final Acetylation

The intermediate is acetylated using acetic anhydride in pyridine to yield the target compound.

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | ClSO₃H, CH₂Cl₂, 0–5° | 78 | Recrystallization |

| 2 | Zn, THF, 10–15° | 85 | Crystallization (MeOH) |

| 3 | PBr₃, EtOH, reflux | 65 | Column Chromatography (EtOAc/hexane) |

| 4 | Ac₂O, pyridine | 92 | Precipitation |

Spectroscopic Characterization

The compound’s structure is validated using advanced analytical techniques:

-

¹H NMR (500 MHz, CDCl₃): Signals at δ 7.89–7.47 (m, 5H, aromatic), 4.39 (s, 2H, CH₂), 3.80–3.60 (m, 4H, piperazine), 3.12–2.98 (m, 4H, piperazine), and 2.15 (s, 3H, COCH₃) .

-

ESI-HRMS: Observed [M+H]⁺ at m/z 433.1521 (calculated: 433.1518 for C₂₁H₂₄N₆O₃S) .

-

IR (KBr): Peaks at 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), and 1150 cm⁻¹ (C-N) .

Table 2: Comparative Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ESI-HRMS ([M+H]⁺) |

|---|---|---|

| 7a | 7.93–7.68 (m, 6H) | 513.09834 |

| 7s | 7.89–7.47 (m, 6H) | 499.08259 |

| Target Compound | 7.89–7.47 (m, 5H) | 433.1521 |

Biological Activity and Mechanistic Insights

Although direct biological data for N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide are unavailable, structurally related hybrids exhibit potent antiproliferative activity. For example, tetrazole-piperazine sulfonamide analogs demonstrated GI₅₀ ≤ 0.1 µM against pancreatic (PANC-1), cervical (SiHa), and breast (MDA-MB-231) cancer cell lines in sulforhodamine B assays . The mechanism likely involves dual inhibition of carbonic anhydrase IX (overexpressed in tumors) and protein kinase B (Akt), disrupting cellular proliferation and survival pathways .

Table 3: Antiproliferative Activity of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume